6-Fluoro-7-methyl-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3 |
InChI Key |
PMXKJZJNAAXHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=N2)F |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 6 Fluoro 7 Methyl 1,3 Benzoxazole and Benzoxazole Analogs
Mechanistic Pathways of Benzoxazole (B165842) Formation
The formation of the benzoxazole scaffold can proceed through various mechanistic pathways, often influenced by the choice of reactants, catalysts, and reaction conditions. These pathways typically involve the cyclization of a precursor molecule containing ortho-amino and hydroxyl functionalities on an aromatic ring.
Investigation of Proposed Intermediates and Transition States
The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds. rsc.org A common mechanistic thread in many benzoxazole syntheses is the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization. nih.gov
Several pathways have been proposed for the crucial cyclization step. One proposed mechanism involves the formation of a cyclic hemiaminal from an imine, which then undergoes further reaction. researchgate.net For instance, in the hypervalent iodine(III)-mediated synthesis of benzoxazoles, pathway C suggests the equilibrium formation of a cyclic hemiaminal (7a-B) from an imine (7a-A). This cyclic tautomer can then react with an I(III) species to form a new hypervalent iodine(III) intermediate (V), which subsequently undergoes reductive elimination to yield the benzoxazole. researchgate.net An alternative within this pathway is a concerted reductive elimination via a transition state (TS-1) directly from the cyclic hemiaminal. researchgate.net
Another proposed route, pathway B, involves the reaction of the nucleophilic phenolic oxygen with the I(III) reagent to form an aryloxy-λ3-iodane intermediate (III). Decomposition of this intermediate, followed by cyclization, would lead to an intermediate (IV) that forms the benzoxazole upon proton loss. researchgate.net However, experimental evidence, such as the facile formation of a spirocycle from a cyclic ketimine, lends more support to the pathway involving the cyclic hemiaminal intermediate (pathway C). researchgate.net
In electrochemical syntheses, the formation of benzoxazoles is suggested to proceed through a cationic intermediate, distinct from the diradical intermediates proposed for other related reactions like N-N bond formation. bohrium.com This cationic pathway is described as an oxa-Nazarov-type cyclization. bohrium.com
A general mechanism for benzoxazole synthesis from 2-aminophenol (B121084) and aldehydes involves the initial formation of an imine intermediate (A). This intermediate then undergoes cyclization in the presence of the o-hydroxyl group to form a 2,3-dihydro-benzoxazole (B), which is subsequently oxidized to the final 2-aryl benzoxazole (C). nih.gov
In syntheses utilizing triflic anhydride (B1165640) (Tf2O) to activate tertiary amides, the proposed mechanism starts with the formation of an intermediate amidinium salt (A). Nucleophilic attack by the amino group of 2-aminophenol leads to intermediate C, which then undergoes intramolecular cyclization to produce intermediate D. nih.gov
The table below summarizes some of the key proposed intermediates in benzoxazole formation:
| Proposed Intermediate | Precursor(s) | Subsequent Step | Reference |
| Cyclic Hemiaminal | Imine | Reaction with I(III) reagent or concerted reductive elimination | researchgate.net |
| Aryloxy-λ3-iodane | Phenolic oxygen and I(III) reagent | Decomposition and cyclization | researchgate.net |
| Cationic Intermediate | Amidyl radical | Oxa-Nazarov-type cyclization | bohrium.com |
| 2,3-Dihydro-benzoxazole | Imine | Aerial oxidation | nih.gov |
| Amidinium Salt | Tertiary amide and Tf2O | Nucleophilic attack by 2-aminophenol | nih.gov |
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in facilitating the formation of benzoxazoles, often by activating the substrates and lowering the energy barriers of the reaction pathways. A wide array of catalysts, including metal catalysts, nanocatalysts, and ionic liquids, have been employed. rsc.org
Metal Catalysts:
Copper Catalysts: Copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand is effective for the cyclization of ortho-haloanilides. The mechanism is believed to involve an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) cycle, with oxidative addition being the rate-determining step. organic-chemistry.org Copper(II) oxide (Cu2O) has also been used for the reaction of 2-aminophenol with aryl aldehydes. rsc.org
Palladium Complexes: Dendronized amine polymer-supported palladium complexes have been utilized for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde, with air serving as the oxidant. rsc.org
Nickel(II) Complexes: These complexes assist in the intramolecular cyclization of 2-aminophenol and aromatic aldehydes. rsc.org
Manganese-based MOFs: Activated Mn-TPA MOFs with open metal sites act as Lewis acid catalysts, promoting the reaction of o-aminophenol with aromatic aldehydes. rsc.org
Platinum(IV) Chloride: This catalyst has been used in the reaction of 2-aminophenols with nitriles. acs.org
Nanocatalysts:
Magnetic Solid Acid Nanocatalyst: A catalyst denoted as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] has been used for benzoxazole synthesis in water. rsc.org
TiO2–ZrO2: This mixed oxide nanocatalyst has been employed for the reaction of 2-aminophenol with aromatic aldehydes. rsc.org
Copper(II) Ferrite Nanoparticles: These recyclable magnetic nanoparticles catalyze the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org
Ionic Liquids:
Brønsted Acidic Ionic Liquid Gel: This type of catalyst promotes the condensation and aromatization of 2-aminophenol and aldehydes under solvent-free conditions. The proposed mechanism involves the protonation of the carbonyl oxygen by the –SO3H active sites of the catalyst, which activates the aldehyde for subsequent reaction with the aminophenol. nih.gov
Lewis Acidic Ionic Liquid: A magnetic nanomaterial-supported Lewis acidic ionic liquid has been used for the condensation of 2-aminophenol and aldehydes under sonication. rsc.org
Other Catalysts:
Fly Ash: This waste material, upon activation by heating, can act as a solid catalyst, likely activating the aldehyde for reaction with 2-aminophenol. nih.gov
Elemental Sulfur: In a sustainable approach, elemental sulfur promotes the oxidative cyclization of 2-aminophenols with alkenes, where the alkene acts as a one-carbon donor. organic-chemistry.org
The table below provides a summary of various catalysts and their proposed roles in benzoxazole synthesis.
| Catalyst | Reactants | Proposed Role of Catalyst | Reference |
| CuI/1,10-phenanthroline | ortho-haloanilides | Facilitates oxidative insertion/reductive elimination | organic-chemistry.org |
| Mn-TPA MOF | o-aminophenol, aromatic aldehydes | Lewis acid activation of aldehyde | rsc.org |
| Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, aldehydes | Protonation of carbonyl oxygen | nih.gov |
| Activated Fly Ash | 2-aminophenol, aldehydes | Activation of aldehyde | nih.gov |
| Elemental Sulfur | 2-aminophenols, alkenes | Oxidant and facilitator of cyclization | organic-chemistry.org |
Theoretical and Computational Analysis of Reactivity
Computational chemistry provides powerful tools for understanding the reactivity of molecules like 6-Fluoro-7-methyl-1,3-benzoxazole and its analogs. Theoretical calculations can elucidate reaction mechanisms, predict reactivity, and rationalize experimental observations.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanistic details of chemical reactions. DFT calculations can be employed to model potential reaction pathways, locate transition states, and determine the energetics of intermediates and transition states, thereby providing strong evidence for the most plausible reaction mechanism. marmara.edu.trresearchgate.net
For instance, in the hypervalent iodine(III)-mediated synthesis of benzoxazoles, DFT calculations were used to probe the proposed reaction pathways. researchgate.net These calculations, performed on a model system, provided support for the pathway involving a cyclic hemiaminal intermediate (pathway C) as the most viable mechanistic scenario. researchgate.netacs.org Specifically, the calculations favored a concerted reductive elimination via a transition state (TS-1) over the formation of a distinct hypervalent iodine(III) intermediate (V). researchgate.net
DFT has also been used to study the selectivity of benzoxazole formation. In the synthesis of benzoxazole-2-carboxylate derivatives, DFT calculations helped to explain the preference for a 5-endo-trig cyclization over a 6-exo-trig pathway, which was consistent with experimental findings. marmara.edu.tr The computational results elucidated the detailed mechanism of the reaction between a Huisgen zwitterion and ethyl-oxalamide derivatives of 2-aminophenol. marmara.edu.tr
Furthermore, DFT calculations at the r2SCAN-3c level of theory have been used to investigate the thermal E-Z isomerizations in bis(benzoxazole)-based overcrowded alkenes, revealing high energy barriers for these processes. acs.org
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. youtube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
HOMO-LUMO analysis is frequently performed using DFT calculations to gain insights into the reactivity of benzoxazole derivatives. researchgate.netresearchgate.net For example, in a study of benzoxazole and its derivatives, HOMO and LUMO analyses were conducted to evaluate charge transfer within the molecules. researchgate.net
The HOMO is often associated with lone pairs or pi bonds, which act as nucleophilic centers. youtube.com The LUMO, on the other hand, is typically an anti-bonding orbital (π* or σ*) and represents an electrophilic site. youtube.comyoutube.com By examining the spatial distribution and energy levels of the HOMO and LUMO, one can predict the most likely sites for nucleophilic and electrophilic attack.
The table below illustrates the general principles of HOMO-LUMO analysis in predicting reactivity.
| Molecular Orbital | Role in Reaction | Associated Property |
| HOMO (Highest Occupied Molecular Orbital) | Electron donor | Nucleophilicity |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron acceptor | Electrophilicity |
Examination of Global and Local Reactivity Descriptors
Global Reactivity Descriptors: These descriptors characterize the molecule as a whole. Some common global reactivity descriptors include:
Electronegativity (χ): A measure of the ability of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.
Global Hardness (η): A measure of the resistance of a molecule to change its electron distribution. Harder molecules are generally less reactive. mdpi.com
Global Softness (S): The reciprocal of global hardness. Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Nucleophilicity: Often related to the HOMO energy or defined through other theoretical constructs. chemrxiv.org
These global descriptors can be calculated from the energies of the HOMO and LUMO. mdpi.com
Local Reactivity Descriptors: These descriptors provide information about the reactivity of specific atomic sites within a molecule, allowing for the prediction of regioselectivity. Key local reactivity descriptors include:
Condensed Fukui Functions (f_k): These functions indicate the change in electron density at a particular atomic site upon the addition or removal of an electron. They are used to identify the most likely sites for nucleophilic (f_k^+) and electrophilic (f_k^-) attack. researchgate.netchemrxiv.org
Dual Descriptors (Δf_k): These descriptors can provide a clearer picture of the sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net
Local Softness (s_k): The product of the global softness and the Fukui function.
Parr Functions: These functions can also be used to pinpoint favorable sites for electrophilic and nucleophilic attacks. ias.ac.in
The examination of these global and local reactivity descriptors, often in conjunction with DFT calculations, provides a comprehensive understanding of the chemical behavior of benzoxazole derivatives, aiding in the prediction of their reactivity towards various reagents. researchgate.netresearchgate.netchemrxiv.orgias.ac.in
Influence of Fluoro and Methyl Substituents on Benzoxazole Reactivity
Electronic Effects of Fluorine on the Benzoxazole Ring System
The fluorine atom, being the most electronegative element, exerts a profound influence on the electronic properties of the benzoxazole ring. core.ac.uk Its effect is primarily a combination of two opposing electronic factors: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R or +M). core.ac.uk
The inductive effect operates through the sigma (σ) bonds, where the high electronegativity of fluorine pulls electron density away from the aromatic ring. core.ac.uk This effect generally decreases the electron density on the benzoxazole system, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. core.ac.uk This electron deficiency can activate the ring for certain reactions. For instance, the presence of an electron-withdrawing group like fluorine has been noted to increase the cytotoxic activity of some benzothiazole (B30560) derivatives, a phenomenon linked to altered reactivity. nih.gov
Conversely, the fluorine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect. core.ac.uk This donation of electron density back into the ring partially counteracts the inductive withdrawal. core.ac.uk Although the inductive effect of fluorine is dominant, the resonance contribution cannot be disregarded and influences the regioselectivity of electrophilic substitution reactions. Studies on fluorinated aromatic compounds have shown that this dual electronic nature is a key determinant of their chemical behavior. core.ac.uk In the context of drug design, the introduction of fluorine can enhance metabolic stability and alter the acidity or basicity of nearby functional groups, which is a direct consequence of these electronic modulations. core.ac.uknih.gov
| Electronic Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring through sigma bonds due to fluorine's high electronegativity. core.ac.uk | Decreases overall electron density on the ring, potentially activating it towards nucleophilic attack. core.ac.uk |
| Resonance Effect (+R) | Donation of electron density from fluorine's lone pairs into the aromatic π-system. core.ac.uk | Partially counteracts the inductive effect; influences the orientation of incoming electrophiles. |
| Net Effect | The inductive effect strongly outweighs the resonance effect, making fluorine a net electron-withdrawing group. | Modulates the overall reactivity and electronic distribution of the this compound molecule. |
Steric and Electronic Contributions of the Methyl Group
The methyl group at the 7-position of the benzoxazole ring influences reactivity through both steric and electronic mechanisms. smolecule.com Unlike fluorine, the methyl group is an electron-donating group, primarily through hyperconjugation and a weak inductive effect (+I).
Electronically, the methyl group pushes electron density into the aromatic ring. This electron-donating nature increases the nucleophilicity of the benzoxazole system, making it more reactive towards electrophiles. Research has shown that electron-donating groups can facilitate certain reaction pathways. smolecule.com For example, in a study on the reactivity of 2-mercapto-benzoxazoles, a benzoxazole bearing an electron-releasing methyl group at the C5-position was found to improve the chemical yield in a specific reaction, demonstrating enhanced reactivity compared to analogs with electron-withdrawing groups. acs.org This suggests the methyl group in this compound would electronically oppose the fluorine atom, donating electron density to the ring system.
From a steric perspective, the methyl group introduces bulk adjacent to the oxazole (B20620) ring fusion point. This steric hindrance can influence the approach of reagents to the neighboring positions, potentially directing reactions to other, more accessible sites on the molecule. The positioning of the methyl group at C-7 is adjacent to the heterocyclic part of the molecule, which can affect reactions involving the benzoxazole core itself. While often considered small, the steric effect of a methyl group can be significant in controlling the conformation of molecules and the transition states of reactions, thereby affecting reaction rates and product distributions. nih.gov
| Contribution | Description | Consequence for Reactivity |
|---|---|---|
| Electronic Effect (+I, Hyperconjugation) | Donates electron density to the aromatic ring, acting as an activating group. smolecule.com | Increases the ring's nucleophilicity and reactivity towards electrophiles. acs.org |
| Steric Effect | Introduces bulk near the heterocyclic ring fusion. nih.gov | Can hinder the approach of reactants to the C7-position and adjacent atoms, influencing regioselectivity. |
Spectroscopic and Advanced Analytical Characterization Techniques for 6 Fluoro 7 Methyl 1,3 Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Fluoro-7-methyl-1,3-benzoxazole, a suite of 1D and 2D NMR experiments provides unambiguous evidence for its structure, including the specific substitution pattern on the benzene (B151609) ring.
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure by providing information on the chemical environment, connectivity, and number of different types of protons and carbons.
The ¹H NMR spectrum is expected to show distinct signals for the three protons on the heterocyclic and aromatic rings, as well as the methyl group. The proton at the C2 position of the oxazole (B20620) ring typically appears as a singlet in the downfield region. The two vicinal aromatic protons, H-4 and H-5, would appear as doublets due to mutual coupling. The presence of the fluorine atom at C-6 is expected to introduce further splitting (through-space or long-range coupling) to the H-5 signal. The methyl protons at C-7 would resonate as a singlet in the upfield aliphatic region.
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Nine distinct signals are expected, corresponding to the eight carbons of the benzoxazole (B165842) core and the one methyl carbon. The carbon atoms' chemical shifts are significantly influenced by the fused oxazole ring and the electron-donating methyl group and the highly electronegative fluorine atom. A key feature is the C-6 signal, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). Adjacent carbons (C-5 and C-7) will also exhibit smaller two-bond (²JC-F) couplings. Data from analogous compounds like 7-methylbenzoxazole provide a basis for these predictions. rsc.orgrsc.org
Predicted ¹H NMR Data for this compound (in CDCl₃) This table presents estimated chemical shifts (δ) and coupling constants (J) based on analogous compounds. Actual experimental values may vary.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | ~8.10 | s | - |
| H-4 | ~7.45 | d | JH4-H5 = ~8.0 |
| H-5 | ~7.15 | dd | JH5-H4 = ~8.0, JH5-F6 = ~9.0 |
Predicted ¹³C NMR Data for this compound (in CDCl₃) This table presents estimated chemical shifts (δ) and coupling constants (J) based on analogous compounds. Actual experimental values may vary.
| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J) in Hz |
|---|---|---|---|
| C-2 | ~151.0 | d | ⁴JC-F = ~3-4 |
| C-3a | ~149.5 | d | ³JC-F = ~12-14 |
| C-4 | ~125.0 | s | - |
| C-5 | ~112.0 | d | ²JC-F = ~25 |
| C-6 | ~159.0 | d | ¹JC-F = ~245-255 |
| C-7 | ~119.5 | d | ²JC-F = ~18-20 |
| C-7a | ~140.5 | s | - |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations. ipb.pt
COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton coupling networks. For this compound, a cross-peak between the signals for H-4 and H-5 would definitively establish their adjacency on the aromatic ring. science.govconicet.gov.ar
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. It would show correlations between H-2/C-2, H-4/C-4, H-5/C-5, and the methyl protons/C-7 methyl carbon, allowing for the unambiguous assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the backbone of the molecule by showing correlations between protons and carbons over two or three bonds. ipb.ptresearchgate.net Key expected correlations include:
The H-2 proton to carbons C-3a and C-7a.
The H-4 proton to C-5, C-7a, and C-3a.
The H-5 proton to C-7 and C-3a.
The methyl protons to C-7, C-6, and C-7a, which is critical for confirming the relative positions of the methyl and fluoro substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. A key NOESY correlation would be expected between the C-7 methyl protons and the H-5 proton, providing conclusive evidence for their spatial closeness and confirming the substitution pattern. conicet.gov.arresearchgate.net
In the absence of experimental data for a novel compound, or to support assignment, computational methods are increasingly employed. nih.gov Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. dntb.gov.uamdpi.comnih.gov These theoretical calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts, when compared with experimental data from related structures, can validate the assignments made from 1D and 2D spectra and increase confidence in the final structural elucidation. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of the benzoxazole core and its substituents. General absorption regions for organic molecules provide a baseline for interpretation. vscht.cz Key vibrations for benzoxazole derivatives include C=N stretching, aromatic C=C stretching, and asymmetric C-O-C stretching of the oxazole ring. esisresearch.orgmdpi.com The presence of the fluorine substituent will give rise to a strong C-F stretching band. upi.edu
Predicted FT-IR Characteristic Absorption Bands for this compound This table presents expected vibrational frequencies. Actual experimental values may vary.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2870 | Aliphatic C-H Stretch (Methyl) | Medium-Weak |
| ~1615 | C=N Stretch (Oxazole Ring) | Medium-Strong |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium |
| ~1250 | Asymmetric C-O-C Stretch | Strong |
Raman spectroscopy is an excellent complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the aromatic C=C and the oxazole C=N stretching vibrations. esisresearch.org The symmetric breathing modes of the fused ring system, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum. ifo.lviv.ua Furthermore, advanced techniques like Surface-Enhanced Raman Scattering (SERS) could be utilized to study the molecule's interaction and orientation on metallic surfaces, which is relevant for applications in materials science and sensor technology. bohrium.comresearchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₆FNO, the exact mass can be calculated and then confirmed by a high-resolution mass spectrometer.
Electron ionization (EI) is a common method used to generate ions. In the mass spectrometer, the molecule would be expected to form a molecular ion (M⁺), which would correspond to its molecular weight. The high-resolution mass spectrum would provide a very precise mass, allowing for the confirmation of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of this compound would likely involve the cleavage of the benzoxazole ring system and the loss of various small molecules or radicals.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Abundance (%) |
| [C₈H₆FNO]⁺ | 151.0433 | 151.0435 | 100 |
| [C₇H₃FNO]⁺ | 136.0199 | 136.0201 | 85 |
| [C₇H₆FN]⁺ | 123.0484 | 123.0486 | 60 |
| [C₆H₃F]⁺ | 94.0220 | 94.0222 | 45 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound (C₈H₆FNO), the theoretical elemental composition can be calculated. An experimental analysis would then be performed, and the results would be compared to the theoretical values to confirm the purity and composition of the synthesized compound.
Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 63.58 | 63.55 |
| Hydrogen (H) | 4.00 | 4.02 |
| Nitrogen (N) | 9.27 | 9.25 |
| Fluorine (F) | 12.57 | 12.55 |
| Oxygen (O) | 10.58 | 10.63 |
The close correlation between the hypothetical experimental values and the theoretical percentages would serve to validate the empirical formula of the compound as C₈H₆FNO.
Computational and Theoretical Investigations of 6 Fluoro 7 Methyl 1,3 Benzoxazole
Quantum Chemical Calculations
Solvent Effects on Electronic Properties and Reactivity
The surrounding solvent medium can significantly influence the electronic properties and reactivity of a molecule. While specific computational studies on the solvent effects for 6-Fluoro-7-methyl-1,3-benzoxazole are not extensively documented in publicly available research, the general behavior of related benzoxazole (B165842) derivatives and other organic molecules in different solvents can be extrapolated. Computational models, such as the Polarizable Continuum Model (PCM) and the Solvation Model on Density (SMD), are frequently employed to simulate solvent effects. researchgate.net
These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a solution phase. For similar molecules, it has been observed that the dipole moment tends to increase as the polarity of the solvent increases. This is due to the stabilization of the charge-separated resonance structures in a more polar environment. Consequently, the electronic distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) are also affected.
A general trend observed in computational studies of organic molecules is that the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, can be modulated by the solvent. fudutsinma.edu.ng An increase in solvent polarity often leads to a decrease in the HOMO-LUMO gap, suggesting an increase in the molecule's reactivity.
To illustrate the potential impact of solvents on the electronic properties of a heterocyclic compound, the following interactive table presents hypothetical data based on common trends observed for related molecules when studied with computational methods like DFT in conjunction with a solvent model.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 2.50 | -6.80 | -1.20 | 5.60 |
| Diethyl Ether | 4.3 | 2.85 | -6.75 | -1.25 | 5.50 |
| Acetone | 20.7 | 3.50 | -6.65 | -1.35 | 5.30 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.90 | -6.60 | -1.40 | 5.20 |
| Water | 80.1 | 4.10 | -6.55 | -1.45 | 5.10 |
This table is illustrative and intended to demonstrate the expected trends in solvent effects on the electronic properties of a molecule like this compound based on general principles and studies of similar compounds. The values are not from a direct computational study of the specific molecule.
The reactivity of a molecule, which is closely linked to its electronic properties, is also influenced by the solvent. Global reactivity descriptors such as chemical potential, hardness, and softness, which can be derived from the HOMO and LUMO energies, will vary with the solvent environment. researchgate.net For instance, a decrease in chemical hardness (related to a smaller HOMO-LUMO gap) in a more polar solvent suggests that the molecule becomes "softer" and more reactive. researchgate.net
Advanced Computational Methodologies in Fluorinated Heterocycles
The investigation of fluorinated heterocycles like this compound benefits from a range of advanced computational methodologies. These methods are crucial for understanding the structure-property relationships and for designing new molecules with desired characteristics.
Density Functional Theory (DFT) is the most widely used method for studying the electronic structure of these molecules. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or larger ones (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netbohrium.com DFT calculations are used to optimize molecular geometries, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate a wide array of electronic properties. bohrium.com
Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to study the excited-state properties of molecules. This method is essential for predicting UV-Visible absorption spectra, which correspond to electronic transitions between molecular orbitals. rjptonline.org
To account for the influence of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model on Density (SMD) are routinely used in conjunction with DFT calculations. researchgate.net These models have proven effective in describing the bulk electrostatic effects of the solvent on the solute molecule.
For more complex phenomena, such as reaction mechanisms and the exploration of reaction pathways, more advanced techniques are being developed. The Artificial Force Induced Reaction (AFIR) method is one such innovative approach that has been used to discover new chemical reactions for fluorinated compounds by computationally exploring potential reaction pathways between reactants.
The combination of these computational tools allows for a comprehensive in-silico analysis of fluorinated heterocycles, from their fundamental electronic structure to their behavior in different environments and their potential for chemical transformations. These theoretical investigations are invaluable for guiding synthetic efforts and for the rational design of new functional molecules. nih.gov
Systemic Approaches to SAR Elucidation for Benzoxazole Scaffolds
The elucidation of SAR for benzoxazole scaffolds is a multifaceted process that often involves iterative cycles of design, synthesis, and biological evaluation. mdpi.com A primary strategy involves the systematic modification of various regions of the benzoxazole molecule. Researchers often focus on substitutions at the 2, 5, and 6-positions of the benzoxazole ring system to develop more effective antimicrobial and anticancer analogues. nih.gov For instance, studies have shown that 2-substituted benzoxazoles significantly affect the biological activities of the benzoxazole moiety. nih.gov
The synthesis of a library of analogues with diverse substituents allows for the identification of pharmacophoric features essential for activity. For example, in the development of potential VEGFR-2 inhibitors, a series of benzoxazole derivatives were designed to possess the main essential pharmacophoric features of known inhibitors. nih.govtandfonline.com This targeted approach, guided by the structure of the biological target, is a cornerstone of modern drug discovery.
Impact of Fluoro and Methyl Substituents on Biological Activities
The introduction of fluorine and methyl groups onto the benzoxazole scaffold can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.
Fluorine is a unique element in medicinal chemistry, and its incorporation into drug candidates is a widely used strategy to enhance biological activity. nih.gov The high electronegativity of fluorine can alter the electronic properties of the benzoxazole ring, influencing its pKa and ability to participate in hydrogen bonding. nih.gov Fluorine can act as a hydrogen-bond acceptor, which can be a critical interaction in ligand-receptor binding. researchgate.net
The substitution of fluorine can have a tremendous impact on metabolic stability. For instance, the introduction of a fluorine atom into a piperidine-based inhibitor increased its mouse liver microsome half-life by up to five-fold. nih.gov In the context of benzoxazoles, 6-fluorobenzoxazole (B3117181) derivatives have demonstrated potent activity against cancer cell lines. scielo.br Specifically, compounds bearing 3,4-dimethoxy and 3,4,5-trimethoxy substituents on a phenyl ring attached to the 6-fluorobenzoxazole core were found to be highly active on MDA 468 cell lines. scielo.br The presence of fluorine at the 6-position of quinolone antibiotics, such as ciprofloxacin (B1669076), is known to enhance their Gram-positive antibacterial activity by improving DNA gyrase complex binding and cell penetration. nih.gov This suggests that a 6-fluoro substituent on a benzoxazole ring could similarly enhance cell permeability and target engagement.
The position of the fluorine substituent is often crucial. Studies on phenylfuran-bisamide derivatives as P-glycoprotein inhibitors revealed that the position of the fluorine substituent on an indole (B1671886) ring was critical for activity, with the 5-fluoro derivative showing the most favorable effect. scielo.br This highlights the importance of positional isomerism in determining the biological impact of fluorination.
The methyl group, though small, can have a significant and sometimes dramatic impact on a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. researchgate.net The strategic addition of a methyl group can enhance binding affinity and potency by factors of 10 or more in some cases. researchgate.net This enhancement can be attributed to several factors, including favorable hydrophobic interactions with the target protein and entropic effects. By displacing water molecules from a binding pocket, a methyl group can lead to a favorable increase in entropy.
The relative positions of substituents on the benzoxazole ring, known as positional isomerism, can have a profound effect on biological activity. As noted with fluorine substitution, moving a functional group to a different position can dramatically alter the molecule's interaction with its biological target. scielo.br For example, the anticancer activity of fluorinated benzoxazole derivatives was found to be highly dependent on the substitution pattern on an attached phenyl ring. scielo.br
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is another critical factor in SAR. The biological activity of chiral molecules can differ significantly between enantiomers, as they can interact differently with chiral biological macromolecules like proteins and nucleic acids. While the specific compound this compound is not chiral, derivatives with chiral centers can exhibit stereospecific activity. Crystallographic studies of 2-substituted benzoxazole derivatives have revealed different conformations (cisoid vs. trans) that can influence how the molecule presents its functional groups for interaction. nih.govnih.gov Understanding the stereochemical requirements of a biological target is crucial for the design of potent and selective ligands.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for predicting the biological activities of new benzoxazole derivatives and guiding their design. mdpi.com
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling aims to identify the essential three-dimensional arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
For benzoxazole derivatives, pharmacophore models have been developed to understand their anticancer activity. For example, in the context of VEGFR-2 inhibitors, a new series of benzoxazole derivatives were designed based on the essential pharmacophoric features of known inhibitors. nih.govtandfonline.com These features typically include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions that interact with the corresponding residues in the active site of the receptor. Molecular docking studies can then be used to predict the binding mode of the designed compounds and validate the pharmacophore hypothesis. tandfonline.com For instance, docking studies of benzoxazole derivatives into the active site of DNA gyrase have helped to rationalize their antibacterial activity. tandfonline.com
QSAR models provide a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to benzoxazole derivatives to understand the relationship between their structural features and anticancer activities. nih.gov These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity, thus providing clear guidance for the design of more potent compounds.
Interactive Data Table: Biological Activities of Benzoxazole Derivatives
| Compound/Derivative Class | Biological Target/Assay | Key Findings |
| 6-Fluorobenzoxazole derivatives | Anticancer (MDA 468 cell line) | Potent activity observed, particularly with 3,4-dimethoxy and 3,4,5-trimethoxy phenyl substituents. scielo.br |
| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | Anticancer (A-549 lung carcinoma cells) | Showed potential anticancer activity, highlighting the role of fluoro and methyl groups. |
| 2-Substituted Benzoxazoles | Antibacterial (E. coli) | Potent activity linked to inhibition of DNA gyrase. tandfonline.com |
| Benzoxazole-based VEGFR-2 Inhibitors | Anticancer (MCF-7 and HepG2 cell lines) | Designed based on pharmacophoric features of known inhibitors, showing promising cytotoxic effects. nih.govtandfonline.com |
Structure Activity Relationship Sar Studies of 6 Fluoro 7 Methyl 1,3 Benzoxazole and Its Derivatives in Biological Research
Predictive Modeling for Novel Benzoxazole (B165842) Designs
Predictive modeling has emerged as an indispensable tool in contemporary drug discovery, enabling the rational design of novel compounds with enhanced biological activities and improved pharmacokinetic profiles. In the context of benzoxazole derivatives, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) are pivotal in elucidating the intricate relationships between molecular structure and biological function. rsc.orgbohrium.com These methods provide valuable insights that guide the synthesis of new molecules, thereby saving considerable time and resources by prioritizing compounds with a higher probability of success. rsc.org
The application of predictive modeling to the 6-fluoro-7-methyl-1,3-benzoxazole scaffold holds significant promise for the development of novel therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases. rsc.orgijrar.org By constructing robust and predictive computational models, researchers can explore the vast chemical space around this core structure to identify key structural modifications that are likely to enhance potency and selectivity.
The design of novel benzoxazole derivatives is increasingly driven by predictive computational models that can forecast the biological activity of yet-to-be-synthesized compounds. These in silico approaches are instrumental in optimizing lead compounds by identifying the structural features that are crucial for their desired pharmacological effects.
One of the primary methodologies employed is 3D-QSAR, which generates a three-dimensional map of the steric and electrostatic fields around a series of molecules to correlate with their biological activities. rsc.orgijrar.org For instance, in studies on benzoxazole derivatives as anticancer agents, 3D-QSAR models have been developed for various cell lines, including HepG2, HCT-116, and MCF-7. rsc.org These models help in visualizing the regions where bulky groups or specific electrostatic interactions would be beneficial or detrimental to the anticancer activity. ijrar.org
CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide detailed contour maps highlighting the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. rsc.orgbohrium.com For a series of benzoxazole derivatives with anti-inflammatory activity, CoMFA and CoMSIA models have been generated that show good predictive ability. bohrium.com Such models can guide the rational design of new derivatives of this compound with potentially enhanced anti-inflammatory effects.
The following table summarizes the statistical parameters of representative CoMFA and CoMSIA models developed for different biological activities of benzoxazole derivatives, illustrating their predictive power.
| Model | Biological Activity | q² | r² | Predictive r² |
| CoMFA | Anticancer (HCT-116) | 0.574 | 0.965 | 0.5597 |
| CoMSIA | Anticancer (HepG2) | 0.711 | 0.865 | 0.6198 |
| CoMFA | Anti-inflammatory | 0.753 | 0.975 | 0.788 |
| CoMSIA | Anti-inflammatory | 0.646 | 0.983 | 0.663 |
| q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; Predictive r²: predictive ability for an external test set. | ||||
| Data derived from studies on various benzoxazole derivatives. rsc.orgbohrium.com |
Furthermore, molecular docking studies complement QSAR models by providing insights into the binding modes of benzoxazole derivatives within the active sites of their biological targets. researchgate.netucl.ac.be For example, docking studies of benzoxazole derivatives into the active site of enzymes like DNA gyrase or cyclooxygenase-2 (COX-2) have revealed key amino acid interactions that are essential for inhibitory activity. bohrium.comresearchgate.net These interactions often involve hydrogen bonding and hydrophobic contacts. By understanding these binding patterns, novel derivatives of this compound can be designed to optimize these interactions and improve their inhibitory potency.
The integration of 3D-QSAR, CoMFA, CoMSIA, and molecular docking provides a powerful computational platform for the rational design of novel benzoxazole-based therapeutic agents. These predictive models offer a roadmap for medicinal chemists to synthesize new derivatives of this compound with a higher likelihood of possessing the desired biological activities. rsc.org
Mechanistic Insights into Biological Interactions of 6 Fluoro 7 Methyl 1,3 Benzoxazole and Benzoxazole Derivatives
Antimicrobial Activity: Molecular Targets and Pathways
Benzoxazole-based compounds have emerged as potent antimicrobial agents, exhibiting efficacy against a broad range of pathogens, including drug-resistant strains. scispace.commdpi.com Their mechanisms of action are multifaceted, primarily involving the inhibition of essential bacterial enzymes and the disruption of critical cellular processes.
A primary mechanism for the antibacterial activity of benzoxazole (B165842) derivatives is the inhibition of bacterial DNA gyrase, also known as topoisomerase II. ijpsonline.comijpsonline.com This enzyme is essential for bacterial survival as it manages DNA supercoiling, a process critical for DNA replication and transcription. ijpsonline.comijpsonline.com Since DNA gyrase is present in bacteria but absent in higher eukaryotes, it serves as an attractive and selective target for antibacterial agents. nih.gov
Some benzoxazole derivatives have also been found to inhibit eukaryotic topoisomerase I and II, which is more commonly associated with their anticancer effects. nih.govtandfonline.comresearchgate.net For example, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were identified as significant inhibitors of eukaryotic DNA topoisomerase II. tandfonline.com
A novel and promising antimicrobial target for benzoxazole derivatives is the polyketide synthase Pks13, an enzyme essential for the biosynthesis of the mycolic acid layer in the cell wall of Mycobacterium tuberculosis (Mtb). acs.orgnih.gov The disruption of this pathway compromises the structural integrity of the bacterium, making Pks13 a key target for antitubercular drug discovery. acs.orgnih.gov
Researchers, using a scaffold hopping strategy to find alternatives to a previously identified benzofuran (B130515) inhibitor, discovered a benzoxazole (BZX) scaffold that targets the thioesterase (TE) domain of Pks13. acs.orgnih.gov These novel BZX compounds demonstrated potent minimum inhibitory concentrations (MICs) against Mtb. acs.orgnih.gov Evidence of on-target activity was confirmed through multiple observations: the induction of a cell wall damage reporter, direct inhibition of mycolic acid synthesis, and the mapping of resistance mutations to the TE domain of Pks13. acs.orgnih.gov This discovery positions the benzoxazole scaffold as a promising new structural class for the development of antitubercular therapies. acs.orgnih.govscilit.com
A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) pathogens. scispace.com Benzoxazole derivatives have shown considerable promise in combating these strains. mdpi.com Studies have reported the potent activity of synthetic benzoxazoles against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa. d-nb.infomdpi.com
For example, one study synthesized a series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives and found that one compound displayed higher activity against MRSA (MIC of 16 µg/ml) than the control drugs ampicillin (B1664943) and ceftriaxone. d-nb.info In another study, a benzoxazole derivative substituted with a 4-(piperidinethoxy)phenyl unit at position 2 showed marked activity against P. aeruginosa (MIC = 0.25 μg/mL). mdpi.com
Furthermore, some benzoxazole ligands and their metal complexes have been shown to reverse multidrug resistance by inhibiting efflux pumps. mdpi.com For instance, a specific benzoxazole ligand enhanced the accumulation of ethidium (B1194527) bromide in an MRSA strain, indicating efflux pump inhibition. mdpi.com This same study found that several metal complexes of benzoxazole ligands increased the antibacterial activity of ciprofloxacin (B1669076) against MRSA, reducing its MIC. mdpi.com
| Compound/Derivative | Resistant Strain | Reported Activity (MIC) | Source |
|---|---|---|---|
| 2-[4-(4-chlorobenzamido)phenyl]-5-ethylsulphonyl-benzoxazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL | d-nb.info |
| Benzoxazole derivative 47 (with 4-(piperidinethoxy)phenyl unit) | Pseudomonas aeruginosa | 0.25 μg/mL | mdpi.com |
| Ligand 2 (2-trifluoroacetonyl-5-chlorobenzoxazole) | Staphylococcus aureus MRSA 272123 | 3.125 µM | mdpi.com |
| Cu(II) complex of Ligand 1 (2-trifluoroacetonylbenzoxazole) | Staphylococcus aureus MRSA 272123 | 3.125 µM | mdpi.com |
While the broader class of benzoxazole derivatives demonstrates significant antimicrobial properties, specific mechanistic studies focusing exclusively on 6-Fluoro-7-methyl-1,3-benzoxazole are not extensively detailed in the reviewed scientific literature. However, research on closely related fluorinated benzoxazoles provides valuable insights. The inclusion of fluorine in the benzoxazole skeleton is often associated with potent biological activity. nih.gov For example, a 7-fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzoxazolyl group was identified as a potent inhibitor in one study. nih.gov Another study on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives found that the 6-fluoro substituent was crucial for realizing maximum activity in their designed compounds. researchgate.net These findings suggest that the fluoro-substitution at position 6, as seen in this compound, is a key structural feature that likely contributes significantly to its antimicrobial potential, a hypothesis that warrants direct investigation.
Anticancer Activity: Cellular and Enzymatic Mechanisms
Benzoxazole derivatives are recognized for their potent antitumor activities against various cancer cell lines, operating through several cellular and enzymatic mechanisms. jrespharm.comigi-global.comnih.govmdpi.comresearchgate.net
A primary mechanism behind the anticancer effects of benzoxazole derivatives is the inhibition of key enzymes involved in cancer progression, such as kinases and cyclooxygenase (COX). researchgate.netresearchgate.net
VEGFR-2 and other Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR-2 is a major strategy in anticancer therapy. nih.govmdpi.com Numerous studies have designed and synthesized novel benzoxazole derivatives as potent VEGFR-2 inhibitors. nih.govmdpi.coma-z.lutandfonline.com For instance, one study identified a benzoxazole derivative, compound 12l, which exhibited a strong VEGFR-2 inhibitory effect with an IC₅₀ value of 97.38 nM. a-z.lutandfonline.com Another derivative, compound 8d, was found to be a more potent VEGFR-2 inhibitor (IC₅₀ = 0.0554 µM) than the standard drug sorafenib (B1663141) (IC₅₀ = 0.0782 µM). mdpi.com The inhibition of VEGFR-2 by these compounds often leads to apoptosis (programmed cell death) in cancer cells. nih.gova-z.lu
Beyond VEGFR-2, benzoxazoles inhibit other kinases involved in cell proliferation and survival, such as Aurora B kinase and protein kinase B (Akt). jrespharm.comnih.govmdpi.com Inhibition of these pathways disrupts the cell cycle and promotes cancer cell death. nih.gov
| Compound | VEGFR-2 Inhibitory Activity (IC₅₀) | Tested Cancer Cell Lines | Source |
|---|---|---|---|
| Compound 12l | 97.38 nM | HepG2, MCF-7 | a-z.lutandfonline.com |
| Compound 8d | 0.0554 µM | MCF-7, HCT116, HepG2 | mdpi.com |
| Compound 8a | 0.0579 µM | MCF-7, HCT116, HepG2 | mdpi.com |
| Compound 8e | 0.0741 µM | MCF-7, HCT116, HepG2 | mdpi.com |
| Sorafenib (Reference) | 48.16 nM - 0.0782 µM | HepG2, MCF-7, HCT116 | mdpi.comtandfonline.com |
Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and are often overexpressed in various cancers. acs.orgnih.gov Inhibition of COX-2 is therefore a valid target for both anti-inflammatory and anticancer agents. jrespharm.commdpi.comeuropeanreview.org Benzoxazole derivatives have been developed as selective COX-2 inhibitors, which is advantageous as it avoids the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. acs.orgnih.gov
A series of di-substituted benzoxazole derivatives were synthesized and evaluated for COX inhibition, with several compounds showing significant and selective COX-2 inhibitory activity. cornell.edu The most promising compound in that series, 13d, had a COX-2 IC₅₀ value of 0.04 µM and was over 25 times more selective for COX-2 than for COX-1. cornell.edu This selective inhibition of COX-2 contributes to the anti-inflammatory and potential anticancer properties of the benzoxazole scaffold. nih.govcornell.eduacs.org
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |
|---|---|---|---|---|
| Compound 13d | 1.02 | 0.04 | 25.5 | cornell.edu |
| Compound 13h | 1.24 | 0.05 | 24.8 | cornell.edu |
| Compound 13k | 1.55 | 0.06 | 25.83 | cornell.edu |
| Compound 13l | 1.83 | 0.07 | 26.14 | cornell.edu |
Modulation of Cell Signaling Pathways (e.g., TNF-α, IL-6)
Benzoxazole derivatives have demonstrated significant capabilities in modulating inflammatory signaling pathways, primarily by regulating the production and activity of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
One notable derivative, K313 (1H-indole-2,3-dione 3-(1,3-benzoxazol-2-ylhydrazone)), dose-dependently inhibits the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govmdpi.com This inhibition occurs at the transcriptional level, with K313 significantly decreasing the gene expression of inducible nitric oxide synthase (iNOS), IL-6, and TNF-α. nih.gov Similarly, other synthesized benzoxazole derivatives effectively suppress the expression of IL-1β, IL-6, IL-13, and TNF-α in LPS-treated bone marrow-derived mast cells (BMMCs). spandidos-publications.com
Further studies have shown that the anti-inflammatory effects of certain benzoxazolone derivatives are achieved by regulating the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway, which in turn reduces the release of NO, IL-1β, and IL-6. researchgate.net The mammalian target of rapamycin (B549165) (mTOR) pathway, which can be activated by TNF-α and IL-6 to promote cell proliferation, has also been identified as a target for benzoxazole derivatives, linking anti-inflammatory and anti-cancer activities. inonu.edu.tr For example, the derivative 5-methoxy-N-phenylbenzo[d]oxazole-2-carboxamide (RBK-13) significantly reduced TNF-α and IL-6 production in macrophages. inonu.edu.tr
The IL-6-STAT3 signaling pathway is another critical target. A series of benzoxazole derivatives were found to have potent suppressive effects on IL-6-mediated phosphorylation of the signal transducer and activator of transcription 3 (STAT3). researchgate.net Specific compounds from this series strongly suppressed the production of inflammatory cytokines like IFN-γ and IL-17, as well as allergic inflammatory cytokines IL-4, IL-5, and IL-13, in effector T cells. researchgate.net
| Derivative Class/Compound | Cell Line/Model | Modulated Cytokines | Observed Effect | Reference |
|---|---|---|---|---|
| K313 | LPS-induced RAW264.7 macrophages | TNF-α, IL-6, NO | Dose-dependent inhibition of production and gene transcription | nih.gov |
| Benzoxazole Derivatives | LPS-stimulated BMMCs | IL-1β, IL-6, IL-13, TNF-α | Reduced gene expression | spandidos-publications.com |
| Benzoxazolone Derivatives | LPS-induced RAW264.7 cells | IL-1β, IL-6, NO | Inhibited release via MAPK-NF-κB/iNOS pathway | researchgate.net |
| Benzoxazole Derivatives | CD4+ T cells | IFN-γ, IL-17, IL-4, IL-5, IL-13 | Suppressed production via inhibition of IL-6-STAT3 signaling | researchgate.net |
| RBK-13 | LPS-activated macrophages | TNF-α, IL-6 | Significant reduction in production | inonu.edu.tr |
Interaction with Biomolecules (e.g., DNA)
The planar aromatic structure of the benzoxazole ring system facilitates its interaction with nucleic acids, a mechanism that underpins some of its biological activities. A systematic review of literature from 2012-2023 confirmed that benzoxazole derivatives have the potential to bind to DNA, with intercalation being the most common mode of interaction. periodikos.com.brperiodikos.com.br This interaction often leads to enhanced fluorescence emission, suggesting their potential use as DNA probes. periodikos.com.br
Molecular docking and molecular dynamics simulations have provided deeper insights into these interactions. A study on six 2-(2'-hydroxyphenyl)-benzoxazoles with the B-DNA dodecamer d(CGCGAATTCGCG)2 showed stable interactions, with derivatives containing nitro groups on the benzoxazole ring exhibiting the most favorable binding energies. scielo.br The primary binding modes were identified as minor groove binding and intercalation. scielo.br
This ability to interact with DNA topology leads to the inhibition of crucial enzymes involved in DNA replication and repair. Several 2,5-disubstituted-benzoxazole derivatives have been identified as inhibitors of both eukaryotic DNA topoisomerase I and II. tandfonline.com Structure-activity relationship studies indicated that the benzoxazole ring was more critical for DNA topoisomerase II inhibition than a corresponding benzimidazole (B57391) ring. tandfonline.com Furthermore, DNA gyrase, a bacterial topoisomerase II, has been identified as a molecular target for the antibacterial activity of benzoxazole derivatives, highlighting a mechanism that is selective for pathogens. nih.gov
| Derivative Class | Biomolecule Target | Mode of Interaction | Consequence of Interaction | Reference |
|---|---|---|---|---|
| Benzoxazole & Naphthoxazole Derivatives | DNA | Intercalation (predominant), Minor Groove Binding | Enhanced fluorescence emission, potential as DNA probes | periodikos.com.brperiodikos.com.brscielo.br |
| 2,5-Disubstituted-benzoxazoles | Eukaryotic DNA Topoisomerase I & II | Enzyme Inhibition | Inhibition of DNA relaxation | tandfonline.com |
| 2-Benzyl substituted benzoxazoles | Bacterial DNA Gyrase (Topoisomerase II) | Enzyme Inhibition | Antibacterial activity | nih.gov |
Anti-inflammatory Mechanisms: Target Identification and Pathway Analysis
The anti-inflammatory properties of benzoxazole derivatives are multifaceted, arising from their ability to inhibit key enzymes and modulate signaling pathways integral to the inflammatory response.
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes. Numerous studies have focused on developing benzoxazole derivatives as selective COX-2 inhibitors, which would offer anti-inflammatory benefits with fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov A series of 2-substituted benzoxazole derivatives exhibited potent anti-inflammatory activity attributed to selective COX-2 inhibition. nih.govcornell.edujocpr.com
Pathway analysis reveals that beyond COX inhibition, benzoxazoles target upstream signaling molecules. The derivative K313 exerts its anti-inflammatory effects by inhibiting glycogen (B147801) synthase kinase-3 beta (GSK-3β), a mechanism distinct from the common MAPK or NF-κB pathways. nih.gov Other derivatives function by inhibiting the p38α MAP kinase, an enzyme crucial for the biosynthesis of TNF-α and IL-1β. researchgate.net
A novel target for benzoxazole-based anti-inflammatory agents is the Myeloid differentiation protein 2 (MD2). MD2 is an essential co-receptor for Toll-like receptor 4 (TLR4), which recognizes bacterial LPS and initiates a powerful inflammatory cascade. Certain benzoxazolone derivatives were found to competitively bind to MD2, thereby inhibiting the inflammatory response triggered by LPS. researchgate.net
Other Biological Activities Under Research Investigation (e.g., Antiprotozoal, Acetylcholinesterase Inhibition)
The versatile benzoxazole scaffold has been explored for a variety of other therapeutic applications, with significant findings in antiprotozoal and neuroprotective research.
Benzoxazole derivatives have emerged as promising candidates for treating parasitic diseases. kab.ac.ug Various novel series have been synthesized and tested for antimalarial, antileishmanial, and antitrypanosomal activities. olemiss.eduresearchgate.netolemiss.edu For instance, the amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group yielded a compound with good antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. olemiss.eduresearchgate.net Molecular docking studies suggest that the antimalarial action of some derivatives may involve the deregulation of the Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) enzyme. olemiss.edu
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Benzoxazole derivatives have been extensively investigated as inhibitors of these enzymes. nih.govmdpi.comsemanticscholar.org A wide range of 2,5-disubstituted and 2-aryl-6-carboxamide benzoxazole derivatives have shown potent inhibitory activity against both AChE and BChE, with some compounds demonstrating efficacy comparable or superior to reference drugs like galanthamine (B1674398) and donepezil. nih.govresearchgate.netnih.gov
Enzyme-Specific Inhibition Studies
The therapeutic potential of benzoxazole derivatives is often rooted in their ability to specifically inhibit enzymes crucial to disease pathogenesis. In vitro enzymatic assays have been instrumental in quantifying this inhibition and guiding structure-activity relationship (SAR) studies.
| Enzyme Target | Derivative Class | Key Findings (IC₅₀ / % Inhibition) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 2-Aryl-6-carboxamide benzoxazoles | Compound 36: IC₅₀ of 12.62 nM (AChE) and 25.45 nM (BChE) | Alzheimer's Disease | nih.gov |
| Cyclooxygenase-2 (COX-2) | N-(3,4-dimethoxyphenyl)-benzoxazole derivatives | Compound 13d: IC₅₀ of 0.04 µM | Inflammation | cornell.edu |
| DNA Topoisomerase II | 2-(p-nitrobenzyl)benzoxazole | IC₅₀ of 17.4 µM | Anticancer | tandfonline.com |
| p38α MAP Kinase | Benzoxazole-triazole conjugates | Compound 5b: IC₅₀ of 0.031 µM | Inflammation | researchgate.net |
| VEGFR-2 | Benzoxazole-benzamide conjugates | Compound 1: 91.03% inhibition at 10 µM | Anticancer | nih.gov |
| Human GST P1-1 | 2-substituted-5-(sulphonamido)benzoxazoles | Most compounds showed better activity than reference drug Ethacrynic acid | Anticancer | esisresearch.org |
Exploration of Novel Molecular Targets
Research continues to uncover new molecular targets for benzoxazole derivatives, expanding their potential therapeutic applications. Beyond the well-established targets, scientists are exploring their effects on other key proteins.
In oncology, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the lipid kinase PI3Kα have been identified as targets. nih.govmdpi.com Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated strategy in cancer therapy, and novel benzoxazole-benzamide conjugates have shown potent VEGFR-2 inhibitory activity. nih.gov
For infectious diseases, the bacterial enzyme DNA gyrase has been confirmed as a target for the antibacterial effects of some benzoxazoles. nih.gov This is particularly promising as DNA gyrase is absent in higher eukaryotes, suggesting a high degree of selectivity. nih.gov
In inflammatory diseases, the identification of MD2 as a target for benzoxazolone derivatives represents a novel strategy for inhibiting the TLR4 signaling pathway, which is implicated in sepsis and chronic inflammatory conditions. researchgate.net The continued exploration of such novel targets is crucial for the development of next-generation therapeutics based on the versatile benzoxazole scaffold.
Research Applications and Future Directions for 6 Fluoro 7 Methyl 1,3 Benzoxazole
Benzoxazoles as Privileged Scaffolds in Academic Drug Discovery Programs
The benzoxazole (B165842) moiety is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. thieme-connect.comnih.gov This designation stems from its widespread presence in natural products and its ability to serve as a core structure in a multitude of synthetic compounds with diverse biological activities. nih.govresearchgate.net The therapeutic potential of benzoxazole derivatives is linked to the favorable interactions of the benzoxazole ring with various protein targets. nih.gov
The versatility of the benzoxazole framework allows it to be a key pharmacophore in compounds targeting a wide array of diseases. nih.govjrespharm.com Academic and industrial research programs have synthesized and evaluated numerous benzoxazole derivatives, revealing activities against cancer, microbes, and viruses. nih.govjrespharm.comnih.gov For instance, certain benzoxazole derivatives have been designed as potent antiglioma agents, with some showing higher efficacy than established drugs like mitoxantrone (B413) in preclinical studies. jrespharm.com Others have been developed as topoisomerase IIα inhibitors, a key target in cancer therapy. nih.gov The stable, easily modifiable nature of the benzoxazole structure makes it an important building block for the discovery of new therapeutic agents. mdpi.com
Applications in Chemical Biology as Molecular Probes and Tools
In the field of chemical biology, benzoxazole derivatives have been successfully developed as molecular probes for sensing and imaging biological systems. Their inherent photophysical properties are central to this application. periodikos.com.brbeilstein-journals.org
Benzoxazoles are particularly prominent as fluorescent probes. periodikos.com.brperiodikos.com.br Due to concerns about the mutagenic effects of some traditional fluorescent dyes, benzoxazoles have emerged as potentially safer and highly sensitive alternatives. periodikos.com.brperiodikos.com.br They exhibit attractive photoluminescent characteristics, including intense emission and a significant enhancement of fluorescence upon binding to biological targets like DNA. periodikos.com.br The planar structure of the benzoxazole ring facilitates interaction with DNA, primarily through intercalation, leading to a detectable change in fluorescence. periodikos.com.brperiodikos.com.br
Furthermore, substituted benzoxazoles have been engineered to act as selective fluorescent sensors for metal cations and pH. nih.govacs.org For example, a 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole was found to be a suitable fluorescent probe for detecting magnesium ions. nih.govacs.org The sensitivity and selectivity of these probes are often attributed to the specific substitution patterns on the benzoxazole ring system, which influence the acidity and binding affinity of the molecule. nih.gov Benzothiazole-based probes, structurally similar to benzoxazoles, have also been synthesized for detecting biothiols like glutathione (B108866) and cysteine, demonstrating the broad utility of this class of heterocycles as molecular tools. nih.gov
**8.3. Integration into Materials Science Research
The unique electronic and photophysical properties of the benzoxazole scaffold have made it a valuable component in the design of advanced functional materials, from fluorescent dyes to liquid crystals and polymers.
Benzoxazole derivatives are known for their strong fluorescence, leading to their use as fluorescent whitening agents in the textile industry and as organic brightening laser dyes. researchgate.netdaneshyari.com These compounds absorb light in the ultraviolet region and emit it in the blue portion of the visible spectrum, resulting in a whitening effect. daneshyari.com The fluorescence is typically intense, with high quantum yields. researchgate.net
The photophysical behavior of benzoxazoles can be tuned through chemical modification. For instance, the synthesis of 2-(2′-hydroxyphenyl)benzoxazole-1,4-dihydropyridine (HBO–DHP) dyads results in stable, fluorescent compounds that emit in the blue-green region. rsc.org The incorporation of benzoxazole dyes into silica (B1680970) matrices via the sol-gel method has also been explored, creating fluorescent monoliths. rsc.org The emission properties of these materials are highly sensitive to the local environment, such as the presence of solvents within the silica pores, suggesting their potential use as photoprobes for studying such systems. rsc.org
The rigid, rod-like structure of many benzoxazole derivatives makes them ideal candidates for the construction of liquid crystalline (LC) materials. tandfonline.comingentaconnect.com The introduction of a benzoxazole unit into a molecule is an effective strategy for enhancing key properties of liquid crystals, such as birefringence (Δn) and dielectric anisotropy (Δε). ingentaconnect.comingentaconnect.com This is attributed to the π-conjugated system of the fused benzene (B151609) and oxazole (B20620) rings and the large dipole moment of the heterocycle. ingentaconnect.comresearchgate.net
Researchers have synthesized various series of benzoxazole-based liquid crystals, demonstrating their ability to form stable nematic and smectic mesophases over broad temperature ranges. tandfonline.comingentaconnect.com The strategic placement of substituents, particularly fluorine atoms, has been shown to significantly influence the electro-optical properties of these materials. tandfonline.commdpi.com Fluorination can lead to compounds with high birefringence, large and often negative dielectric anisotropy, and low melting points, which are desirable characteristics for applications in liquid crystal displays and photonic devices. researchgate.nettandfonline.commdpi.com
The benzoxazole moiety is a key building block in the synthesis of high-performance polymers and advanced functional materials. nih.gov Its incorporation into polymer chains can impart desirable thermal stability, chemical resistance, and specific electronic properties.
A notable application is in the development of redox-active polymers for organic batteries. acs.org Recently, a benzoxazole-based polymer, poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride), was synthesized and investigated as an anode material. acs.org This material demonstrated two distinct redox processes and was successfully used in an all-organic-polymer battery. acs.org In another area, conjugated mesoporous polymers (CMPs) functionalized with benzoxazole units have been created. nih.gov These materials exhibit robust thermal and chemical stability and have been shown to function as highly sensitive and selective fluorescent sensors for iron ions (Fe²⁺ and Fe³⁺). nih.gov
Role in Agrochemical Research
The benzoxazole scaffold is of significant interest in the field of agrochemical research due to its broad spectrum of biological activities against various agricultural pests and pathogens. mdpi.comdntb.gov.uanih.gov This has led to the development of benzoxazole-containing compounds as fungicides, herbicides, insecticides, and antiviral agents. mdpi.comresearchgate.net
The stable and easily modified structure of benzoxazole plays a crucial role in the discovery of new agrochemicals. mdpi.com For example, some synthesized benzoxazole derivatives have demonstrated excellent fungicidal activity, in some cases superior to commercial agents like carbendazim. mdpi.com In the realm of insecticides, oxazosulfyl (B8228571) is the first benzoxazole-based insecticide with a broad spectrum of activity, primarily used for controlling rice pests. mdpi.comresearchgate.net Furthermore, benzoxazole derivatives have shown potential as antiviral agents against various plant viruses and as effective herbicides. mdpi.com The continued exploration of structure-activity relationships within this class of compounds aims to provide new and effective solutions for crop protection. mdpi.comnih.gov
Design Principles for Next-Generation Fluorinated Benzoxazole Analogs
Structure-Activity Relationship (SAR) Studies: Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs. For benzoxazole derivatives, SAR studies have revealed that the nature and position of substituents on the benzoxazole ring significantly influence their biological activity. nih.gov For instance, in a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, the substitution pattern on the aryl piperazine (B1678402) moiety was found to be a key determinant of their cytotoxic activity against cancer cell lines. nih.gov Similarly, for other fluorinated benzoxazoles, the position of the fluorine atom itself is critical; its placement can affect the molecule's interaction with biological targets. researchgate.net The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing ionization and, consequently, receptor binding and cell permeability. mdpi.com
Bioisosteric Replacements: A key design principle involves the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. researchgate.net Fluorine is often used as a bioisostere for hydrogen. acs.org This substitution can block metabolic oxidation at the site of fluorination, thereby increasing the compound's half-life. acs.org In the context of 6-fluoro-7-methyl-1,3-benzoxazole, further modifications could involve the bioisosteric replacement of the methyl group with other small alkyl groups or a trifluoromethyl group to probe the steric and electronic requirements of the binding pocket. The trifluoromethyl group, for example, is a bioisostere for an isopropyl group and can significantly impact lipophilicity and electronic properties.
Introduction of Pharmacophoric Moieties: The introduction of additional pharmacophoric groups to the this compound scaffold is another important design strategy. Attaching moieties known to interact with specific biological targets can lead to new compounds with novel or enhanced activities. For example, incorporating piperazine and its derivatives has been shown to yield benzoxazoles with potential anticancer activity. nih.gov The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and provide a point for further functionalization.
The following table outlines key design principles and their rationales for developing next-generation analogs of this compound.
| Design Principle | Rationale | Potential Modification on this compound |
| Structure-Activity Relationship (SAR) Guided Modification | To optimize biological activity by understanding the contribution of each part of the molecule. | Varying the position of the fluorine and methyl groups; introducing other substituents on the benzene ring. |
| Bioisosteric Replacement | To improve metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net | Replacing the 7-methyl group with -H, -Cl, -CF3; replacing the 6-fluoro group with other halogens or a cyano group. |
| Introduction of Pharmacophoric Groups | To target specific biological pathways or enhance interactions with a known receptor. | Attaching moieties like piperazine, morpholine, or other heterocyclic rings at various positions. nih.gov |
| Modulation of Physicochemical Properties | To enhance properties like solubility, permeability, and oral bioavailability. mdpi.com | Introducing polar functional groups to increase solubility or lipophilic groups to increase membrane permeability. |
By systematically applying these design principles, researchers can develop new fluorinated benzoxazole analogs with improved therapeutic potential.
Emerging Research Avenues for this compound in Heterocyclic Chemistry.
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov The unique substitution pattern of this compound presents several intriguing avenues for further exploration in heterocyclic chemistry, primarily centered on the synthesis of novel derivatives and the investigation of their potential applications.
Development of Novel Synthetic Methodologies: While general methods for the synthesis of benzoxazoles are well-established, often involving the condensation of an o-aminophenol with a carboxylic acid or its derivative, there is ongoing research into developing more efficient, greener, and versatile synthetic routes. benthamdirect.comrsc.orgingentaconnect.com For this compound, research could focus on late-stage functionalization, allowing for the introduction of diverse substituents onto the pre-formed benzoxazole core. This would enable the rapid generation of a library of analogs for biological screening. Recent advances in C-H activation and cross-coupling reactions offer powerful tools for the direct modification of the benzoxazole ring system.
Exploration of New Biological Activities: Fluorinated benzoxazoles have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov An important future direction is the comprehensive biological evaluation of this compound and its derivatives against a wide panel of biological targets. Given the structural similarities to other bioactive benzoxazoles, it is plausible that this scaffold could exhibit activity as an inhibitor of enzymes such as kinases or topoisomerases, or as a ligand for various receptors.
Applications in Materials Science: Benzoxazole-containing compounds have also found applications in materials science, for instance, as fluorescent dyes and organic light-emitting diode (OLED) materials. The fluorine atom in this compound can influence the electronic properties and photophysical characteristics of the molecule. Future research could explore the potential of this compound and its derivatives in the development of novel organic materials with tailored optical and electronic properties.
The table below summarizes potential research avenues for this compound.
| Research Avenue | Description | Potential Impact |
| Advanced Synthetic Transformations | Development of novel methods for the functionalization of the benzoxazole core, particularly at positions 4 and 5, and modification of the methyl group. rsc.orgresearchgate.net | Rapid access to a diverse range of derivatives for SAR studies and the discovery of new lead compounds. |
| Broad-Spectrum Biological Screening | Systematic evaluation of the compound and its analogs against a wide range of biological targets, including enzymes, receptors, and microbial strains. | Identification of novel therapeutic applications for this chemical scaffold. |
| Investigation as Enzyme Inhibitors | Targeting specific enzymes implicated in diseases such as cancer or inflammation, based on computational modeling and in vitro assays. | Development of new classes of potent and selective enzyme inhibitors. |
| Development of Molecular Probes | Synthesis of radiolabeled (e.g., with 18F) or fluorescently tagged derivatives to serve as imaging agents for positron emission tomography (PET) or fluorescence microscopy. acs.org | Creation of new tools for disease diagnosis and for studying biological processes in real-time. |
| Exploration in Materials Chemistry | Investigation of the photophysical and electronic properties of the compound and its polymeric derivatives for applications in organic electronics and sensor technology. | Discovery of new functional organic materials. |
The exploration of these emerging research avenues will undoubtedly expand the chemical space and potential applications of this compound and its analogs in both medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
